![molecular formula C9H13Cl2N3 B3143666 (1-methyl-1H-benzimidazol-2-yl)methylamine dihydrochloride CAS No. 53332-79-9](/img/structure/B3143666.png)
(1-methyl-1H-benzimidazol-2-yl)methylamine dihydrochloride
Overview
Description
“(1-methyl-1H-benzimidazol-2-yl)methylamine” is a member of benzimidazoles . It has wide applications in the pharmaceutical field. It is an effective antifungal drug that can be used to treat fungal infections, especially skin fungal infections and candida infections . It inhibits the binding of the p34 protein to the NEDD4-1 protein and can be used as an anti-cancer agent. It can also be used as an HIV integrase inhibitor .
Molecular Structure Analysis
The empirical formula of “(1-methyl-1H-benzimidazol-2-yl)methylamine hydrochloride” is C9H12ClN3, and its molecular weight is 197.66 . The SMILES string representation is CN1C(CN)=NC2=CC=CC=C12.Cl .Physical And Chemical Properties Analysis
The empirical formula of “(1-methyl-1H-benzimidazol-2-yl)methylamine hydrochloride” is C9H12ClN3, and its molecular weight is 197.66 . The compound is a solid at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Scientific Research Applications
Anticancer Applications
- Synthesis and Anticancer Screening : Derivatives of 2-methyl-1H-benzimidazoles have been synthesized and tested for their anticancer properties. These compounds exhibited cytotoxic activity against various cancer cell lines, including human hepatocellular carcinoma (Hep3B), human breast adenocarcinoma (MCF 7), and human cervical carcinoma (HeLa) cell lines. The synthesis involved cyclization reactions and characterization through spectral studies, highlighting their potential as anticancer agents (Varshney et al., 2015).
Antiprotozoal and Antimicrobial Applications
- Antiprotozoal Activity : Novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives were synthesized and showed strong activity against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with some compounds performing better than the standard drug metronidazole. This showcases the potential of benzimidazole derivatives in treating protozoal infections (Pérez‐Villanueva et al., 2013).
Antioxidant Properties
- Antioxidant Properties of Benzimidazole Derivatives : A study synthesized benzimidazole derivatives and evaluated their effects on lipid peroxidation in rat liver, finding that some compounds significantly inhibited lipid peroxidation, with activity better than butylated hydroxytoluene (BHT), a known antioxidant. This suggests a potential application of these derivatives as antioxidants in biological systems (Kuş et al., 2004).
DNA Binding and Cellular Activity
- DNA Topoisomerase Inhibition : Benzimidazole derivatives have been evaluated for their ability to inhibit type I DNA topoisomerases, enzymes involved in DNA replication and transcription. The study highlights the potential of benzimidazole derivatives as therapeutic agents targeting DNA topoisomerase, important for cancer treatment and antibacterial applications (Alpan et al., 2007).
Mechanism of Action
Target of Action
Benzimidazole derivatives have been reported to exhibit antimicrobial activity against a variety of organisms, suggesting that they may interact with proteins or enzymes essential for the survival of these organisms .
Mode of Action
Benzimidazole derivatives are known to interact with their targets, leading to changes in the normal functioning of the target organisms
Biochemical Pathways
Given the antimicrobial activity of benzimidazole derivatives, it is likely that this compound interferes with pathways crucial for the growth and survival of microorganisms .
Result of Action
Benzimidazole derivatives have been reported to exhibit antimicrobial activity, suggesting that they may inhibit the growth of microorganisms or induce cell death .
Safety and Hazards
“(1-methyl-1H-benzimidazol-2-yl)methylamine dihydrochloride” is classified as a hazardous substance. It has the GHS07 hazard pictogram, and its hazard statements include H302, H315, H319 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264). If skin irritation or rash occurs, seek medical advice/attention (P332+P313) .
properties
IUPAC Name |
(1-methylbenzimidazol-2-yl)methanamine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c1-12-8-5-3-2-4-7(8)11-9(12)6-10;;/h2-5H,6,10H2,1H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALAGFOHTHUCTDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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